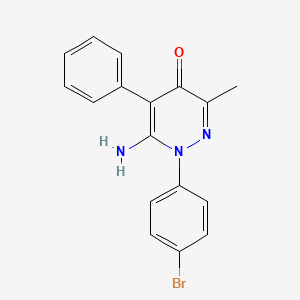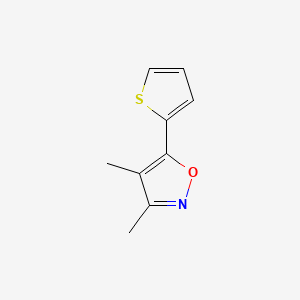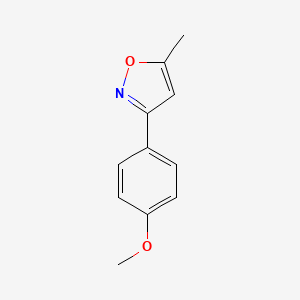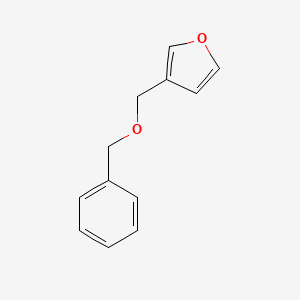
N-(Diphenylphosphoryl)-L-isoleucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Diphenylphosphoryl)-L-isoleucine is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. This compound features a phosphoryl group attached to an L-isoleucine moiety, making it a chiral molecule with potential for asymmetric synthesis and other specialized applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diphenylphosphoryl)-L-isoleucine typically involves the reaction of diphenylphosphoryl chloride with L-isoleucine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at low temperatures to ensure the formation of the desired product. The reaction can be summarized as follows:
Reactants: Diphenylphosphoryl chloride and L-isoleucine.
Solvent: Dichloromethane or tetrahydrofuran.
Base: Triethylamine or pyridine.
Conditions: Low temperature, typically around 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Diphenylphosphoryl)-L-isoleucine undergoes several types of chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the phosphoryl group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines. Substitution reactions result in the formation of various phosphorylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(Diphenylphosphoryl)-L-isoleucine has a wide range of scientific research applications, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in drug development and as a prodrug for targeted delivery.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Diphenylphosphoryl)-L-valine: Similar structure but with a valine moiety instead of isoleucine.
N-(Diphenylphosphoryl)-L-leucine: Contains a leucine moiety, offering different steric and electronic properties.
N-(Diphenylphosphoryl)-L-alanine: Features an alanine moiety, making it less bulky compared to isoleucine.
Uniqueness
N-(Diphenylphosphoryl)-L-isoleucine stands out due to its specific chiral center and the presence of the isoleucine moiety, which provides unique steric and electronic characteristics. These properties make it particularly useful in asymmetric synthesis and as a selective ligand in coordination chemistry.
Eigenschaften
| 62056-90-0 | |
Molekularformel |
C18H22NO3P |
Molekulargewicht |
331.3 g/mol |
IUPAC-Name |
(2S,3S)-2-(diphenylphosphorylamino)-3-methylpentanoic acid |
InChI |
InChI=1S/C18H22NO3P/c1-3-14(2)17(18(20)21)19-23(22,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,17H,3H2,1-2H3,(H,19,22)(H,20,21)/t14-,17-/m0/s1 |
InChI-Schlüssel |
NCXFFBKXLYOVNU-YOEHRIQHSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CCC(C)C(C(=O)O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]-](/img/structure/B12904371.png)






![Ethyl 5-[(methylsulfanyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B12904412.png)
![3-[(2,4-Dichlorophenyl)methyl]-5-(naphthalen-1-yloxymethyl)-1,2,4-oxadiazole](/img/structure/B12904413.png)
